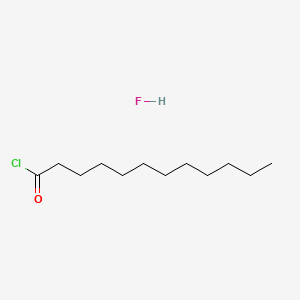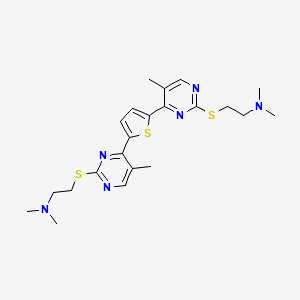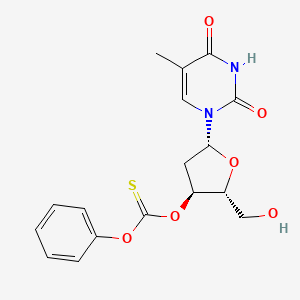
Thymidine, 3'-(O-phenyl carbonothioate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thymidine, 3’-(O-phenyl carbonothioate) is a modified nucleoside derivative of thymidine. Thymidine itself is a pyrimidine deoxynucleoside, which pairs with deoxyadenosine in double-stranded DNA. The modification at the 3’ position with an O-phenyl carbonothioate group introduces unique chemical properties that can be exploited in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-(O-phenyl carbonothioate) typically involves the protection of the hydroxyl groups of thymidine, followed by the introduction of the phenyl carbonothioate group at the 3’ position. This can be achieved through a series of steps involving the use of protecting groups, such as silyl or acyl groups, and subsequent deprotection after the desired modification is introduced. The reaction conditions often involve the use of organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of Thymidine, 3’-(O-phenyl carbonothioate) would likely follow similar synthetic routes but on a larger scale. This would involve optimizing the reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
化学反应分析
Types of Reactions
Thymidine, 3’-(O-phenyl carbonothioate) can undergo various chemical reactions, including:
Oxidation: The phenyl carbonothioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenyl carbonothioate group, reverting to thymidine.
Substitution: The phenyl carbonothioate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thymidine.
Substitution: Various substituted thymidine derivatives depending on the nucleophile used.
科学研究应用
Thymidine, 3’-(O-phenyl carbonothioate) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of modified nucleosides and nucleotides.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the development of diagnostic tools and assays for detecting DNA synthesis and cell proliferation.
作用机制
The mechanism of action of Thymidine, 3’-(O-phenyl carbonothioate) involves its incorporation into DNA during replication. The phenyl carbonothioate group can interfere with the normal base-pairing and stacking interactions, potentially leading to disruptions in DNA synthesis and repair. This can result in the inhibition of cell proliferation, making it a valuable tool in cancer research and antiviral studies.
相似化合物的比较
Similar Compounds
Thymidine: The unmodified nucleoside that pairs with deoxyadenosine in DNA.
5-Bromo-2’-deoxyuridine (BrdU): A thymidine analog used to label newly synthesized DNA.
5-Ethynyl-2’-deoxyuridine (EdU): Another thymidine analog used for DNA labeling with click chemistry.
Uniqueness
Thymidine, 3’-(O-phenyl carbonothioate) is unique due to the presence of the phenyl carbonothioate group at the 3’ position. This modification imparts distinct chemical properties, such as increased hydrophobicity and potential for unique interactions with proteins and other biomolecules. These properties can be exploited in various research applications, making it a valuable tool for scientists.
属性
CAS 编号 |
115913-90-1 |
|---|---|
分子式 |
C17H18N2O6S |
分子量 |
378.4 g/mol |
IUPAC 名称 |
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-phenoxycarbothioyloxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C17H18N2O6S/c1-10-8-19(16(22)18-15(10)21)14-7-12(13(9-20)24-14)25-17(26)23-11-5-3-2-4-6-11/h2-6,8,12-14,20H,7,9H2,1H3,(H,18,21,22)/t12-,13+,14+/m0/s1 |
InChI 键 |
ADBKNHRMMFIKJX-BFHYXJOUSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OC(=S)OC3=CC=CC=C3 |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OC(=S)OC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole;dihydroxy(oxo)azanium](/img/structure/B12811510.png)
![4-(2-(((6r,7r)-2-((Diphenylmethoxy)carbonyl)-8-oxo-7-([(phenylacetyl)amino)-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)thio)-4-thiazolyl)-1-methylpyridinium iodide](/img/structure/B12811516.png)
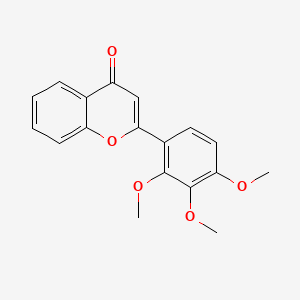
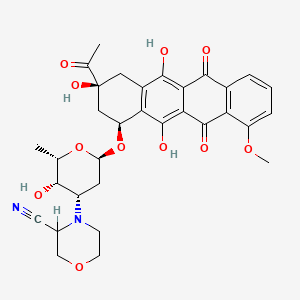
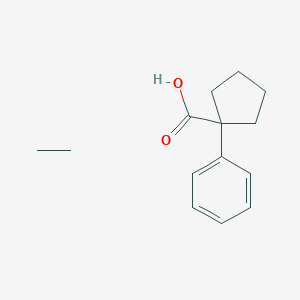
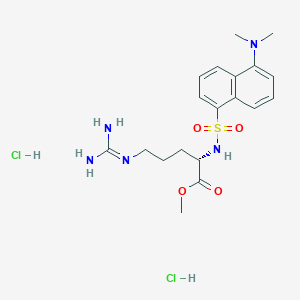
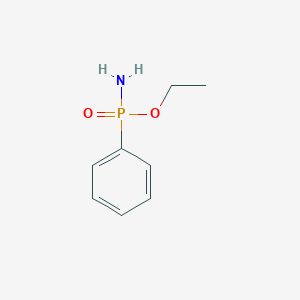
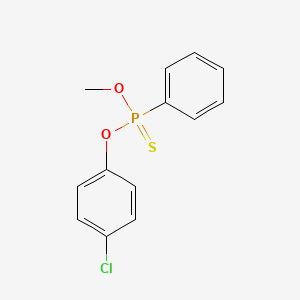
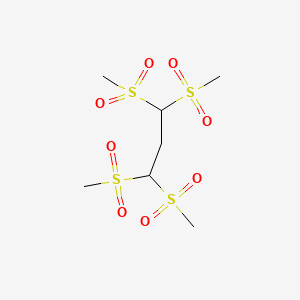
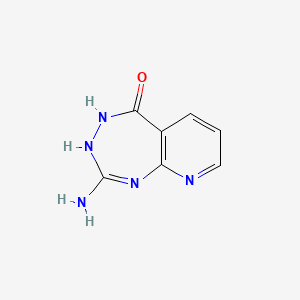
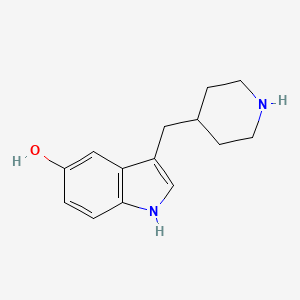
![N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12811598.png)
